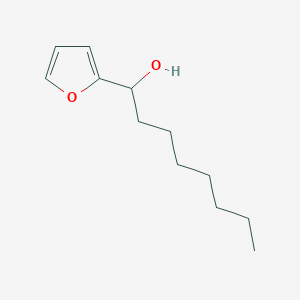
Furyl octanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furyl octanol is an organic compound that features a furan ring attached to an octanol chain. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The furan ring, a five-membered aromatic ring with one oxygen atom, imparts distinct reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Furyl octanol can be synthesized through several methods. One common approach involves the aldol condensation of furfural with acetone, followed by hydrogenation and selective deoxygenation. The reaction typically employs a hydrophilic palladium/niobium phosphate catalyst under mild conditions in water . The addition of liquid acids can further enhance the selectivity towards the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced using biomass-derived furfural as a starting material. The process involves sequential hydrogenation and hydrogenolysis over bifunctional catalysts. The use of noble-metal-loaded catalysts and acidic additives helps maximize the yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Furyl octanol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives such as furoic acid.
Reduction: Hydrogenation of the furan ring can produce tetrahydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Furoic acid and other furan derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated and nitrated furan compounds.
Wissenschaftliche Forschungsanwendungen
Furyl octanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of furyl octanol involves its interaction with molecular targets through its furan ring and octanol chain. The furan ring can participate in various chemical reactions, while the octanol chain provides hydrophobic interactions. These properties enable this compound to interact with biological membranes and proteins, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Furyl octanol can be compared with other furan derivatives such as:
Furfural: A precursor to this compound, used in the production of resins and solvents.
Furfuryl alcohol: Used in the manufacture of polymers and as a solvent.
Tetrahydrofuran: A solvent with applications in polymer chemistry and pharmaceuticals.
Uniqueness: this compound’s unique combination of a furan ring and an octanol chain provides distinct chemical and physical properties, making it valuable for specific applications in various fields .
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-(furan-2-yl)octan-1-ol |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11,13H,2-6,8H2,1H3 |
InChI-Schlüssel |
CIGBORPAYIDGBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C1=CC=CO1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


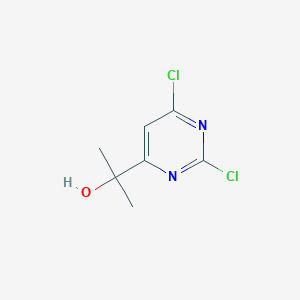
![N-[4-(4-aminofuro[2,3-d]pyrimidin-5-yl)phenyl]acetamide](/img/structure/B13878201.png)
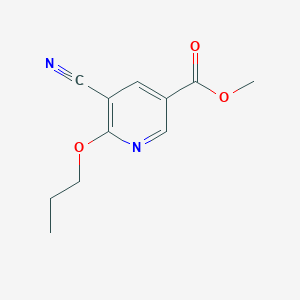

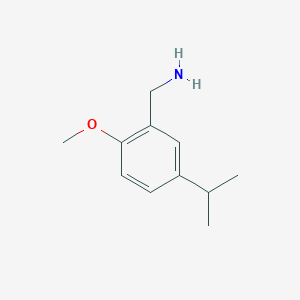

![4-(Cyclopropylamino)-2-(imidazo[1,2-a]pyridin-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13878234.png)
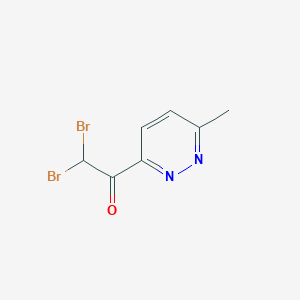

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)


![7-Methylsulfonyl-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13878270.png)
